molecular formula C6H6N2O3 B1401575 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid CAS No. 595610-49-4

4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid

Cat. No.: B1401575
CAS No.: 595610-49-4
M. Wt: 154.12 g/mol
InChI Key: YCRWSEXDMMDFIS-UHFFFAOYSA-N
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Description

4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid: is a heterocyclic organic compound that features a fused furo and pyrazole ring system.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . More research is needed to fully understand the interaction between this compound and its targets.

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid may also influence multiple biochemical pathways.

Result of Action

One study suggests that similar compounds may have cytotoxic activity against cancer cell lines . This suggests that this compound may also have potential antiproliferative effects.

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

Biochemical Analysis

Biochemical Properties

4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction with acetylcholinesterase can lead to inhibition of the enzyme, affecting neurotransmission. Additionally, this compound has shown potential interactions with proteins involved in oxidative stress pathways, influencing the levels of reactive oxygen species and antioxidant responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been reported to exhibit cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, this compound can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to acetylcholinesterase results in the inhibition of the enzyme, thereby affecting cholinergic neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing the transcriptional activity of target genes. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as anticancer activity and modulation of neurotransmission . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. Understanding these dosage effects is essential for optimizing the compound’s use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound can also affect metabolic flux and the levels of key metabolites, influencing cellular processes and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid typically involves a multi-step process. One common method includes the reaction of β-keto esters with hydrazine derivatives under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound exhibits antiproliferative properties and is studied for its potential use in cancer treatment.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

  • 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid ethyl ester
  • 1-Phenyl-3-carbethoxypyrazolone
  • 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester

Uniqueness: this compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities .

Properties

IUPAC Name

4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)4-3-1-2-11-5(3)8-7-4/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRWSEXDMMDFIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NNC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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